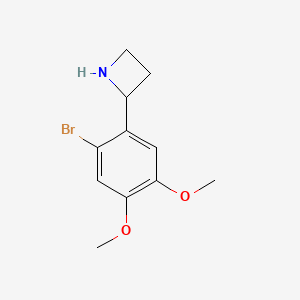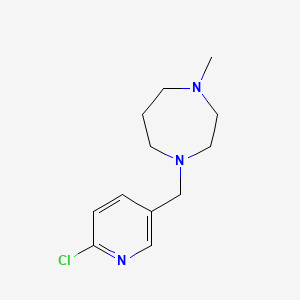
1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane is an organic compound with the molecular formula C11H16ClN3 It is a derivative of pyridine and diazepane, characterized by the presence of a chloropyridinyl group attached to a methyl-diazepane structure
Méthodes De Préparation
The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4-methyl-1,4-diazepane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.
Synthetic Route: The 6-chloropyridine is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This forms the intermediate 6-chloropyridin-3-ylmethyl iodide. This intermediate is then reacted with 4-methyl-1,4-diazepane under reflux conditions to yield the final product.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures (50-100°C) and inert atmospheres.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridinyl derivatives.
Applications De Recherche Scientifique
1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound is believed to bind to nicotinic acetylcholine receptors, similar to other neonicotinoids. This binding disrupts normal neural transmission, leading to the inhibition of neural activity. The exact pathways and molecular targets are still under investigation, but it is clear that the compound affects the nervous system of target organisms.
Comparaison Avec Des Composés Similaires
1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
Imidacloprid: Both compounds share a chloropyridinyl group and act on nicotinic acetylcholine receptors. imidacloprid has a different core structure and is primarily used as an insecticide.
Thiacloprid: Similar to imidacloprid, thiacloprid also targets nicotinic acetylcholine receptors but has a thiadiazine core. It is used in agriculture for pest control.
Nitenpyram: This compound also acts on nicotinic acetylcholine receptors and is used in veterinary medicine to control external parasites. It has a different chemical structure but shares similar biological activity.
Propriétés
Formule moléculaire |
C12H18ClN3 |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-4-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H18ClN3/c1-15-5-2-6-16(8-7-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 |
Clé InChI |
FFTMYTRDZCGDJO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
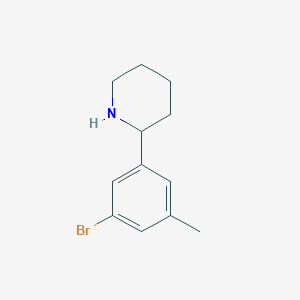
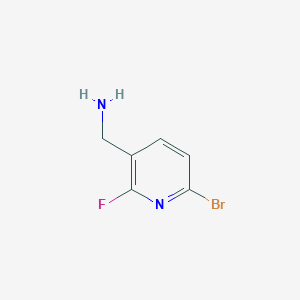


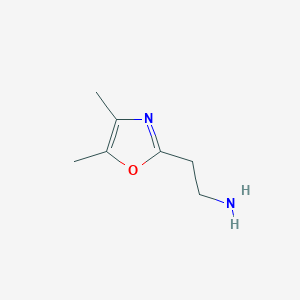
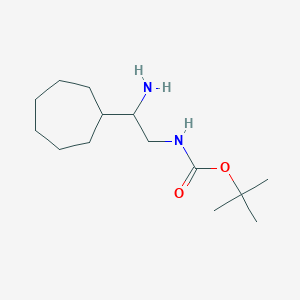
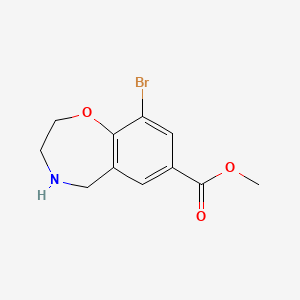
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
